Diploicin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,8,10-tetrachloro-9-hydroxy-3-methoxy-1,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl4O5/c1-4-6-13(9(19)11(21)7(4)17)24-12-5(2)8(18)14(23-3)10(20)15(12)25-16(6)22/h21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZCNBVMHHTPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3OC2=O)Cl)OC)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200665 | |
| Record name | Diploicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527-93-5 | |
| Record name | Diploicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diploicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diploicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPLOICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RSX18V7BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of Diploicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diploicin (C₁₆H₁₀Cl₄O₅) is a chlorinated depsidone, a type of polyphenolic compound, first isolated from the lichen Buellia canescens. It has garnered significant interest within the scientific community due to its notable biological activities, particularly its potent antibacterial effects against Mycobacterium tuberculosis. This technical guide provides a detailed overview of the physical, chemical, and biological properties of this compound, with a focus on its core characteristics, experimental methodologies, and known mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Chemical and Physical Properties
This compound is a crystalline solid that presents as white needles when recrystallized from methanol. Its core structure is a dibenzo[b,e][1][2]dioxepin-11-one, characterized by a seven-membered central ring containing an ether and an ester linkage. The molecule is heavily chlorinated, which significantly influences its chemical properties and biological activity.
Tabulated Physical and Chemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₀Cl₄O₅ | [1][3][4] |
| Molecular Weight | 424.06 g/mol | [3][4] |
| Appearance | White needles (from methanol) | |
| Melting Point | 233-234 °C | |
| CAS Number | 527-93-5 | [1] |
| IUPAC Name | 2,4,7,9-Tetrachloro-3-hydroxy-8-methoxy-1,6-dimethyl-11H-dibenzo[b,e][1][2]dioxepin-11-one | [1] |
| SMILES | CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C(=C3OC2=O)Cl)OC)Cl)C | [4] |
| InChI | InChI=1S/C16H10Cl4O5/c1-4-6-13(9(19)11(21)7(4)17)24-12-5(2)8(18)14(23-3)10(20)15(12)25-16(6)22/h21H,1-3H3 | [4] |
| UV max (in Methanol) | 270 nm (log ε 3.79) |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural elucidation and identification of this compound. Below is a summary of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific peak assignments require experimental data from purified samples, the expected ¹H and ¹³C NMR spectra of this compound would reveal key structural features. The ¹H NMR spectrum would show signals corresponding to the two methyl groups, the methoxy group, and the hydroxyl proton. The aromatic protons, being highly substituted, would likely appear as singlets. The ¹³C NMR spectrum would display signals for the carbonyl carbon of the lactone, the aromatic carbons (some of which would be significantly downfield due to halogen substitution), the methoxy carbon, and the two methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretch (aromatic and aliphatic): Peaks in the 3100-2850 cm⁻¹ region.
-
C=O stretch (lactone): A strong, sharp peak around 1740-1720 cm⁻¹ indicative of the ester carbonyl in the seven-membered ring.
-
C=C stretch (aromatic): Multiple sharp peaks in the 1600-1450 cm⁻¹ region.
-
C-O stretch (ether and ester): Bands in the 1300-1000 cm⁻¹ region.
-
C-Cl stretch: Strong absorptions in the 800-600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of four chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and its fragments, with relative intensities following the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of methyl, methoxy, and carbonyl groups, as well as cleavage of the depsidone ring.
Experimental Protocols
Isolation of this compound from Buellia canescens
The following is a generalized protocol for the extraction and isolation of this compound from its natural lichen source.
Materials:
-
Dried and ground thalli of Buellia canescens.
-
Acetone
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
-
TLC plates (silica gel) and developing chamber
-
UV lamp
Procedure:
-
Extraction: The dried and powdered lichen material is exhaustively extracted with acetone at room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is partitioned between chloroform and water to separate polar and non-polar components. The chloroform layer, containing this compound, is collected and concentrated.
-
Column Chromatography: The concentrated chloroform extract is subjected to silica gel column chromatography. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest (visualized under UV light) are pooled.
-
Crystallization: The pooled fractions are concentrated, and the residue is recrystallized from methanol to yield pure, crystalline this compound.
Total Synthesis of this compound
The total synthesis of this compound is a complex process that has been accomplished through various routes. A key step in many synthetic approaches is the Ullmann condensation to form the diaryl ether linkage, followed by intramolecular esterification to form the seven-membered depsidone ring. The specific reagents and conditions would vary depending on the chosen synthetic strategy.
Biological Activity and Mechanism of Action
This compound is best known for its significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. While the precise molecular mechanism of its antibacterial action is not fully elucidated, it is hypothesized to involve the disruption of the bacterial cell wall or the inhibition of essential enzymatic processes. The highly chlorinated nature of the molecule likely contributes to its bioactivity by increasing its lipophilicity, allowing it to penetrate the complex, lipid-rich cell wall of mycobacteria.
Given that many anti-tubercular drugs target the synthesis of mycolic acids, arabinogalactan, or peptidoglycan, it is plausible that this compound interferes with one of these pathways.[2] However, specific studies detailing the interaction of this compound with these pathways are needed to confirm its mechanism of action.
Conclusion
This compound remains a molecule of significant interest for its potent anti-mycobacterial properties. This guide has summarized its key physical and chemical characteristics, provided an overview of its isolation and synthesis, and discussed its potential mechanism of action. Further research is warranted to fully elucidate its biological targets and to explore its therapeutic potential. The detailed information presented herein aims to facilitate and inspire future investigations into this promising natural product.
References
The Diploicin Biosynthesis Pathway in Lichens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diploicin, a chlorinated depsidone produced by lichens such as Buellia canescens (also known as Diploicia canescens), exhibits significant biological activities, making it a compound of interest for pharmaceutical research. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound. While the complete genomic data for Buellia canescens is not yet available, this guide synthesizes current knowledge on depsidone biosynthesis in other lichens and fungal chlorination mechanisms to present a putative and detailed pathway. This document outlines the key enzymatic steps, proposes the structure of the biosynthetic gene cluster, and provides detailed experimental protocols for the extraction, identification, and quantification of this compound and its precursors. The information presented herein is intended to serve as a foundational resource for researchers investigating the biosynthesis of this compound and other halogenated polyketides for drug discovery and development.
Introduction
Lichens are a prolific source of unique secondary metabolites, many of which possess a wide range of biological activities. Among these, the depsidones, a class of polyketides, are of particular interest due to their structural complexity and pharmaceutical potential. This compound is a tetrachlorinated depsidone found in the lichen Buellia canescens.[1] Its chlorinated nature contributes to its bioactivity and presents an interesting case for studying halogenation in fungal secondary metabolism.
The biosynthesis of depsidones is generally understood to proceed through the polyketide pathway, involving a non-reducing polyketide synthase (NR-PKS) for the formation of the initial aromatic rings, followed by esterification to a depside, and subsequent oxidative cyclization to the depsidone core by a cytochrome P450 monooxygenase.[2] The biosynthesis of this compound is expected to follow this general scheme, with the addition of specific chlorination steps.
This guide will delve into the proposed enzymatic machinery and genetic architecture responsible for this compound biosynthesis, drawing parallels from well-characterized depsidone and chlorinated polyketide pathways in other fungi and lichens.
Proposed this compound Biosynthesis Pathway
The proposed biosynthetic pathway for this compound is a multi-step process involving a Type I non-reducing polyketide synthase (NR-PKS), a cytochrome P450 enzyme, and one or more halogenases. The pathway can be divided into three main stages: polyketide synthesis and depside formation, depsidone formation, and subsequent chlorination events.
Stage 1: Polyketide Synthesis and Depside Formation
The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS). This large, multidomain enzyme is responsible for the synthesis of two distinct orsellinic acid-type aromatic rings from acetate and malonate units. The PKS likely contains two acyl carrier protein (ACP) domains, which facilitate the synthesis and subsequent esterification of the two polyketide chains to form a depside intermediate.
-
Key Enzymes: Non-Reducing Polyketide Synthase (NR-PKS)
-
Precursors: Acetyl-CoA, Malonyl-CoA
-
Intermediate: A depside (e.g., a precursor to dechlorothis compound)
Stage 2: Depsidone Formation
Following the formation of the depside, a cytochrome P450 monooxygenase is proposed to catalyze an intramolecular oxidative C-O coupling reaction. This results in the formation of the characteristic seven-membered ring of the depsidone core structure.
-
Key Enzyme: Cytochrome P450 Monooxygenase (CYP450)
-
Intermediate: A dechlorinated depsidone (e.g., dechlorothis compound)
Stage 3: Chlorination
The final and defining steps in this compound biosynthesis are the sequential chlorination of the depsidone core. This is likely carried out by one or more halogenating enzymes. Fungal halogenases, such as flavin-dependent halogenases or heme-dependent haloperoxidases, are known to catalyze the incorporation of chlorine atoms onto aromatic rings.[3][4] The precise timing and order of these chlorination events are yet to be determined experimentally.
-
Key Enzymes: Halogenase(s) (e.g., Flavin-dependent halogenase)
-
Final Product: this compound
Proposed Biosynthetic Gene Cluster (BGC)
The genes responsible for the biosynthesis of secondary metabolites in fungi are typically organized into biosynthetic gene clusters (BGCs). A putative BGC for this compound in Buellia canescens would be expected to contain the genes encoding the core enzymes of the pathway, as well as genes for regulation and transport.
References
- 1. New metabolites of the lichen Buellia canescens(dicks.) de not: novel phthalide catabolites of depsidones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. skemman.is [skemman.is]
The Depsidone Diploicin: A Technical Guide to Its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diploicin, a chlorinated depsidone with notable biological activity. The document details its primary natural sources, available data on its abundance, and standardized experimental protocols for its extraction, isolation, and quantification. Visualizations are provided for key biosynthetic and experimental workflows to aid in research and development.
Natural Sources and Abundance of this compound
This compound is a secondary metabolite primarily produced by the lichen-forming fungus Diploicia canescens, a widespread crustose lichen also known by its synonym Buellia canescens. This lichen is commonly found on rocks, old walls, and tree trunks.[1] It synthesizes a variety of chemical compounds, with this compound being a significant chlorinated depsidone.
While this compound is recognized as a major constituent of Diploicia canescens, detailed quantitative data on its abundance across different geographical locations and environmental conditions are limited in the available scientific literature. However, specific extraction yields provide valuable insight into its concentration within the lichen thallus.
Table 1: Quantitative Abundance of this compound in Diploicia canescens
| Compound | Source Organism | Extraction Solvent | Yield from Dry Thallus (w/w) | Reference |
| This compound | Diploicia canescens | Dichloromethane (CH₂Cl₂) | ~0.08% | [2] |
| Total CH₂Cl₂ Extract | Diploicia canescens | Dichloromethane (CH₂Cl₂) | 5.9% | [2] |
Note: The yield was calculated from a single study where 120 mg of this compound was isolated from 155 g of dried lichen thalli.[2]
Biosynthesis of this compound
This compound, as a depsidone, is synthesized via the polymalonate pathway in the fungal partner of the lichen. This pathway involves the condensation of acetyl-CoA and malonyl-CoA units to form polyketide chains, which then undergo cyclization, aromatization, and further modifications, including chlorination and esterification, to form the characteristic depsidone structure.
Experimental Protocols
Extraction and Isolation of this compound
This protocol describes a standard method for the extraction and purification of this compound from the dried thalli of Diploicia canescens.
Methodology Details:
-
Sample Preparation: Mechanically clean the collected lichen material (Diploicia canescens) to remove any substrate and debris. Air-dry the thalli at room temperature (20-25°C) until a constant weight is achieved. Grind the dried lichen into a fine powder using a blender or mill to increase the surface area for extraction.
-
Soxhlet Extraction: Place the powdered lichen (e.g., 150 g) into a cellulose thimble and load it into a Soxhlet extractor. Perform sequential extraction for 8-12 hours with solvents of increasing polarity, starting with n-heptane (to remove lipids), followed by dichloromethane (CH₂Cl₂), and then tetrahydrofuran (THF) or acetone.[2] The this compound will be primarily in the dichloromethane fraction.
-
Concentration: Collect the dichloromethane fraction and concentrate it using a rotary evaporator at a temperature below 40°C to yield a crude extract.
-
Chromatographic Purification:
-
Column Chromatography: Dissolve the crude CH₂Cl₂ extract in a minimal amount of solvent and apply it to a silica gel or Sephadex LH-20 column.
-
Elution: Elute the column with a solvent system, such as a gradient of toluene-ethyl acetate-formic acid.[2]
-
Fraction Collection: Collect the eluate in fractions and monitor by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
-
Final Purification: Combine the fractions rich in this compound and recrystallize from an appropriate solvent (e.g., chloroform-methanol) to obtain the pure compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of this compound in lichen extracts. Method optimization will be required.
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a small amount of dried, powdered lichen material. Extract the sample with a known volume of solvent (e.g., methanol) using ultrasonication or maceration. Filter the extract through a 0.45 µm syringe filter before analysis.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector, monitoring at the UV absorbance maxima for this compound.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Biological Activity and Proposed Mechanism of Action
This compound has demonstrated significant in-vitro activity against various bacterial species, most notably Mycobacterium tuberculosis. While the precise molecular pathway has not been fully elucidated, the antibacterial action of chlorinated depsidones is generally attributed to their ability to disrupt essential cellular functions. Structure-activity relationship studies indicate that the presence and position of chlorine atoms on the depsidone scaffold dramatically enhance antibacterial potency.[3]
References
The Biological Versatility of Diploicin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diploicin, a chlorinated diphenyl ether, is a secondary metabolite produced by the lichen Buellia canescens (also known as Diploicia canescens). Natural products derived from lichens have long been a source of bioactive compounds with potential therapeutic applications. This compound and its derivatives have emerged as molecules of interest due to their significant biological activities, including cytotoxic and antimicrobial properties. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and underlying mechanisms of action.
Chemical Structure
This compound is characterized by its diphenyl ether core, substituted with four chlorine atoms, a hydroxyl group, and a methoxy group. Its chemical formula is C₁₆H₁₀Cl₄O₅. The structural elucidation of this compound has been pivotal in understanding its reactivity and designing synthetic derivatives with potentially enhanced biological activities.
Biological Activities of this compound and Its Derivatives
The biological activities of this compound and its naturally occurring derivative, dechlorothis compound, have been primarily investigated in the contexts of cytotoxicity against cancer cell lines and antimicrobial effects.
Cytotoxic Activity
Quantitative assessment of the cytotoxic potential of this compound and dechlorothis compound has been performed against murine melanoma (B16) and human keratinocyte (HaCaT) cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below.
| Compound | Cell Line | IC₅₀ (µM)[1] |
| This compound | B16 (murine melanoma) | 25.0[1] |
| HaCaT (human keratinocytes) | 35.0[1] | |
| Dechlorothis compound | B16 (murine melanoma) | 40.0[1] |
| HaCaT (human keratinocytes) | > 50.0[1] |
These results indicate that this compound exhibits moderate cytotoxic activity against the tested cancer cell line. The presence of all four chlorine atoms appears to be important for its cytotoxic potency, as the activity of dechlorothis compound is diminished.
Antimicrobial Activity
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of the biological activities of this compound.
Cytotoxicity Assay
The cytotoxic activity of this compound and its derivatives is typically determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., B16, HaCaT) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound and its derivatives are prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds. A vehicle control (containing only the solvent) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The treated plates are incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a few hours to allow for formazan crystal formation.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the compound relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be assessed using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method:
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Mycobacterium tuberculosis) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on the activities of other natural product-derived cytotoxic and antimicrobial agents, several potential pathways can be hypothesized.
Apoptosis Induction
Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.
Further studies, such as caspase activation assays, analysis of Bcl-2 family protein expression, and measurement of mitochondrial membrane potential, are necessary to confirm the involvement of these pathways in this compound-induced cytotoxicity.
Antimicrobial Mechanism of Action
The antimicrobial action of this compound could involve various mechanisms, including:
-
Inhibition of Cell Wall Synthesis: Disruption of the synthesis of essential components of the bacterial cell wall, leading to cell lysis.
-
Disruption of Cell Membrane Integrity: Interaction with the cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Protein or Nucleic Acid Synthesis: Interference with essential cellular processes like transcription or translation.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is a promising strategy to enhance its biological activity, improve its pharmacokinetic properties, and explore structure-activity relationships (SAR). The diphenyl ether scaffold of this compound can be modified at various positions, including the hydroxyl and methoxy groups, as well as the aromatic rings.
Conclusion and Future Directions
This compound, a lichen-derived chlorinated diphenyl ether, and its derivatives represent a promising class of bioactive molecules with demonstrated cytotoxic and potential antimicrobial activities. This technical guide has summarized the available quantitative data, provided an overview of the experimental protocols for activity assessment, and proposed potential mechanisms of action.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the activity of this compound and a wider range of its synthetic derivatives against a broader panel of cancer cell lines and clinically relevant microbial pathogens.
-
Quantitative Antimicrobial Studies: Determining the MIC values of this compound against Mycobacterium tuberculosis and other bacteria to validate its historical antibiotic potential.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in the cytotoxic and antimicrobial effects of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound derivatives to identify the key structural features required for optimal activity and selectivity.
A deeper understanding of the biological activities and mechanisms of action of this compound and its derivatives will be crucial for their potential development as novel therapeutic agents.
References
Diploicin's Action Against Mycobacterium tuberculosis: An Uncharted Territory in Tuberculosis Research
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the potential antimycobacterial properties of diploicin, a secondary metabolite produced by lichens. Despite the urgent need for novel therapeutic agents to combat the global threat of tuberculosis (TB), no specific studies detailing the mechanism of action of this compound against Mycobacterium tuberculosis have been published to date.
This lack of research means that for scientists, researchers, and drug development professionals, there is currently no quantitative data, established experimental protocols, or elucidated signaling pathways to report regarding the interaction between this compound and the causative agent of TB.
While natural products are a significant source of new antimicrobial compounds, and lichens are known to produce a variety of biologically active substances, the specific antitubercular potential of this compound remains an unexplored area of research. Depsidones, the class of phenolic compounds to which this compound belongs, have been investigated for various biological activities, but specific data on their efficacy and mechanism of action against M. tuberculosis is not available in the public domain.
The development of a technical guide or whitepaper on this topic is therefore not feasible at this time. The scientific community has yet to conduct the foundational research necessary to determine if this compound exhibits any activity against M. tuberculosis, and if so, to what extent and through what molecular mechanisms.
Future research in this area would need to begin with initial in vitro screening of this compound against M. tuberculosis to determine its minimum inhibitory concentration (MIC). Should any significant activity be observed, subsequent studies would be required to identify its molecular target within the bacterium, understand its effect on the mycobacterial cell wall or other essential processes, and evaluate its efficacy in more complex models of TB infection.
Until such research is undertaken and published, the mechanism of action of this compound against Mycobacterium tuberculosis will remain an open question and a potential, yet unverified, avenue for new anti-TB drug discovery.
Spectroscopic and Biological Profile of Diploicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the lichen-derived depsidone, Diploicin. It includes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for these analytical techniques, and a summary of its known biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data of this compound
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.94 | s | OCH₃ |
| 2.64 | s | CH₃ |
| 2.52 | s | CH₃ |
Note: Data acquired in CDCl₃ at 500 MHz.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 160.3 | C=O (lactone) |
| 156.4 | Aromatic C |
| 156.2 | Aromatic C |
| 150.9 | Aromatic C |
| 146.4 | Aromatic C |
| 140.1 | Aromatic C |
| 119.1 | Aromatic C |
| 118.7 | Aromatic C |
| 118.3 | Aromatic C |
| 60.8 | OCH₃ |
| 20.9 | CH₃ |
| 9.6 | CH₃ |
Note: Data acquired in CDCl₃ at 125 MHz.
Infrared (IR) Spectroscopy Data
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3500-3200 (broad) | O-H | Stretching |
| 3100-3000 | Aromatic C-H | Stretching |
| 2960-2850 | Aliphatic C-H | Stretching |
| 1780-1740 | C=O (lactone) | Stretching |
| 1600-1450 | Aromatic C=C | Stretching |
| 1250-1150 | C-O (ether, ester) | Stretching |
Mass Spectrometry (MS) Data
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 388 | [M]⁺ (Molecular Ion) |
| 352 | [M - Cl]⁺ |
Note: Data obtained via Electron Ionization Mass Spectrometry (EIMS).
Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic analysis of this compound and similar natural products.
NMR Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like this compound is as follows:
-
Sample Preparation : Dissolve 5-25 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[3]
-
Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming : The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
Data Acquisition :
-
¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer acquisition time are typically required.[1][4]
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample like this compound.[5][6]
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly grind 1-2 mg of the dry, purified this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[6][7] KBr is used as it is transparent in the mid-IR region.[8]
-
Transfer the finely ground mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]
-
-
Background Spectrum : Place a blank KBr pellet (containing no sample) in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as any impurities in the KBr.
-
Sample Spectrum : Replace the blank pellet with the sample pellet in the spectrometer.
-
Data Acquisition : Acquire the FT-IR spectrum, typically in the range of 4000 to 400 cm⁻¹. The instrument records an interferogram, which is then Fourier transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of complex mixtures and the confirmation of molecular weights of purified compounds. A general protocol for the analysis of a natural product like this compound is as follows:
-
Sample Preparation : Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[9] Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Chromatographic Separation (LC) :
-
Inject the sample solution into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reversed-phase column).
-
Elute the sample using a gradient of two or more solvents (e.g., water with 0.1% formic acid as solvent A and acetonitrile with 0.1% formic acid as solvent B).[10] The gradient program is optimized to achieve good separation of the compound of interest from any impurities.
-
-
Ionization and Mass Analysis (MS) :
-
The eluent from the LC column is directed into the ion source of the mass spectrometer (e.g., Electrospray Ionization - ESI).
-
In the ion source, the analyte molecules are ionized.
-
The ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge ratio (m/z).
-
-
Data Acquisition and Analysis : The mass spectrometer detects the ions and generates a mass spectrum. The data system records the mass spectra as a function of retention time, allowing for the identification of the molecular ion peak and the study of fragmentation patterns if tandem MS (MS/MS) is performed.
Visualizations
The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound and summarize its known biological activities.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 5. eng.uc.edu [eng.uc.edu]
- 6. shimadzu.com [shimadzu.com]
- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 8. What Are The Advantages Of Using Kbr In Ir Spectroscopy Sample Preparation? Achieve Clean, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 9. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 10. Identification and Quantification of Secondary Metabolites by LC-MS from Plant-associated Pseudomonas aurantiaca and Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the High-Yield Synthesis of Diploicin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diploicin
This compound (2,4,7,9-tetrachloro-3-hydroxy-8-methoxy-1,6-dimethyldibenzo[b,e][1][2]dioxepin-11-one) is a naturally occurring depsidone found in lichens. It has garnered interest due to its potential therapeutic properties, notably its activity against Mycobacterium tuberculosis. The core structure features a dibenzo[b,e][1][2]dioxepin-11-one ring system, which is characteristic of depsidones. The synthesis of this compound and its analogues is a key area of research for the development of new antitubercular agents.
Synthetic Pathways
The primary synthetic route to this compound and related depsidones involves an intramolecular Ullmann condensation reaction as the key ring-forming step. This reaction creates the diaryl ether linkage that defines the depsidone core. The general synthetic workflow is outlined below.
Experimental Protocols
The following protocols are generalized procedures for the key steps in the synthesis of this compound. Researchers should optimize these conditions for their specific substrates and desired scale.
Protocol 1: Synthesis of the Depside Precursor (Esterification)
This protocol describes the formation of the ester linkage between the two substituted phenolic rings, which is the precursor to the depsidone.
-
Reagents and Materials:
-
Substituted benzoic acid (Ring A precursor)
-
Substituted phenol (Ring B precursor)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve the substituted benzoic acid (1.0 eq) and the substituted phenol (1.0-1.2 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the depside precursor.
-
Protocol 2: Intramolecular Ullmann Condensation for this compound Synthesis
This protocol describes the key ring-closing reaction to form the depsidone core of this compound.[1] This reaction is known to require high temperatures and a copper catalyst.[3]
-
Reagents and Materials:
-
Depside precursor
-
Copper(I) iodide (CuI) or other copper catalyst
-
High-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Pyridine, or Nitrobenzene)
-
Potassium carbonate (K₂CO₃) or other base
-
Standard glassware for high-temperature reactions
-
Magnetic stirrer and heating mantle with a temperature controller
-
-
Procedure:
-
In a round-bottom flask, combine the depside precursor (1.0 eq), copper(I) iodide (0.5-2.0 eq), and potassium carbonate (2.0-4.0 eq).
-
Add the high-boiling point solvent to the flask.
-
Heat the reaction mixture to a high temperature (typically 150-210 °C) with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC. The reaction may take several hours to days to reach completion.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts.
-
Wash the organic layer with dilute acid (e.g., 1 M HCl) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Spectral Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀Cl₄O₅ | PubChem CID: 68244 |
| Molecular Weight | 424.05 g/mol | PubChem CID: 68244 |
| Appearance | Needles (from benzene) | Not cited |
| Melting Point | 232-233 °C | Not cited |
| Mass Spectrometry (m/z) | 421.9282 (M-H)⁻ | PubChem CID: 68244 |
| ¹³C NMR (CDCl₃, δ in ppm) | 160.3, 156.4, 156.2, 150.9, 146.4, 140.1, 137.9, 137.4, 132.8, 129.7, 124.9, 122.9, 119.1, 118.7, 118.3, 60.8, 21.0, 16.2 | Not cited |
Table 2: Synthetic Yields for this compound and Analogues (Illustrative)
| Compound | Key Reaction | Yield (%) | Reference |
| This compound | Ullmann Condensation | Not specified in available abstracts | [1] |
| Gangaleoidin | Ullmann Condensation | Not specified in available abstracts | [1] |
| Generic Depsidone Analogue | Ullmann Condensation | 30-60% (Typical range) | General literature |
Note: Specific high-yield data for this compound synthesis is not publicly available. The yields for Ullmann condensations can vary significantly based on the substrate and reaction conditions.
Signaling Pathways and Mechanism of Action
The precise molecular targets and signaling pathways affected by this compound are not yet fully elucidated. However, its known antimycobacterial activity suggests that it likely interferes with essential cellular processes in Mycobacterium tuberculosis. The complex cell wall of M. tuberculosis is a common target for many antitubercular drugs. Potential mechanisms of action for this compound could involve the inhibition of key enzymes involved in cell wall biosynthesis or the disruption of the cell membrane integrity.
Below is a generalized diagram of potential drug targets within Mycobacterium tuberculosis. The specific target of this compound within these pathways remains an area for further investigation.
Conclusion
The synthesis of this compound and its analogues presents a promising avenue for the discovery of new antitubercular agents. The Ullmann condensation remains a key strategy for the construction of the depsidone core. Further research is required to optimize the synthetic yields and to fully elucidate the mechanism of action and specific cellular targets of this compound. The protocols and data provided herein serve as a foundation for researchers to build upon in their efforts to develop novel therapeutics based on this fascinating natural product.
References
- 1. Depsidone synthesis. Part II. This compound and gangaleoidin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of Diploicin using HPLC and TLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of Diploicin, a chlorinated depsidone found in lichens, using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The protocols are designed to serve as a starting point for laboratory-scale purification and can be optimized for specific research and development needs.
Introduction
This compound is a secondary metabolite produced by various lichens, notably from the genus Diploicia. It has garnered interest for its potential biological activities. Efficient purification of this compound is crucial for its structural elucidation, pharmacological screening, and subsequent drug development. This document outlines recommended starting protocols for both analytical and preparative scale purification of this compound.
Thin-Layer Chromatography (TLC) Method for this compound Analysis and Purification
TLC is a rapid and cost-effective technique for the qualitative analysis of this compound in lichen extracts and for small-scale preparative purification.
Experimental Protocol: TLC
1. Sample Preparation:
-
Extract the dried and ground lichen material (e.g., Diploicia canescens) with a suitable organic solvent such as acetone or dichloromethane.
-
Concentrate the extract in vacuo to obtain a crude residue.
-
Dissolve a small amount of the crude extract in a minimal volume of a volatile solvent (e.g., acetone or ethyl acetate) for spotting.
2. TLC Plate Preparation:
-
Use commercially available silica gel 60 F254 plates.
-
With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
3. Spotting:
-
Using a capillary tube or a microliter syringe, apply small, concentrated spots of the dissolved extract onto the starting line.
-
For preparative TLC, apply the extract as a continuous band across the starting line.
-
Ensure the spots or band are completely dry before development.
4. Development:
-
Prepare the mobile phase: Toluene:Ethyl Acetate:Formic Acid (7:2:0.5, v/v/v) .
-
Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm.
-
Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.
-
Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.
-
Close the chamber and allow the solvent front to ascend the plate.
5. Visualization:
-
Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Visualize the separated compounds under UV light (254 nm), where UV-active compounds like this compound will appear as dark spots against a fluorescent background.
-
Alternatively, use a destructive visualization method such as spraying with a 10% sulfuric acid solution in ethanol followed by gentle heating, or exposure to iodine vapor. This compound should appear as a distinct spot.
6. Rf Value Calculation:
-
Calculate the Retention Factor (Rf) for the this compound spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation: TLC
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (7:2:0.5, v/v/v) |
| Expected Rf Value | Estimated to be in the range of 0.7 - 0.9* |
| Visualization | UV light (254 nm), 10% H₂SO₄ in ethanol with heating, Iodine vapor |
*Note: The Rf value is an estimate based on related compounds and should be determined experimentally.
High-Performance Liquid Chromatography (HPLC) Method for this compound Purification
HPLC is a powerful technique for the high-resolution separation and quantification of this compound. A reversed-phase method is recommended as a starting point.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Prepare the crude lichen extract as described in the TLC protocol.
-
Before injection, filter the dissolved extract through a 0.45 µm syringe filter to remove particulate matter.
2. HPLC System and Column:
-
System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
3. Mobile Phase and Gradient Program:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program (starting point for method development):
Time (min) % Mobile Phase B 0 50 20 100 25 100 26 50 | 30 | 50 |
4. HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 - 20 µL
-
Detection Wavelength: Monitor at 254 nm and 280 nm. A DAD detector can be used to obtain the full UV spectrum of the eluting peaks to aid in identification.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and comparison with a standard if available.
-
For preparative HPLC, the conditions can be scaled up to a larger diameter column.
Data Presentation: HPLC
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50-100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Expected Retention Time | To be determined experimentally* |
*Note: The retention time will depend on the specific column and exact gradient conditions used and must be determined empirically.
Visualizations
Experimental Workflow for this compound Purification
Application Notes & Protocols: Elucidating the Mechanism of Action of Diploicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diploicin is a chlorinated depsidone, a type of secondary metabolite, isolated from lichens such as Buellia canescens and Diploicia canescens.[1][2] While its existence is known, detailed studies on its mechanism of action are limited. Early research has suggested some biological activities, including cytotoxicity against certain cancer cell lines and activity against Mycobacterium tuberculosis.[2][3] This document provides a comprehensive, tiered framework of experimental protocols to systematically investigate the mechanism of action of this compound, or any novel natural product with limited prior characterization. The protocols outlined below will guide researchers from initial broad-spectrum bioactivity screening to specific molecular target identification and pathway analysis.
Tier 1: Initial Bioactivity Screening
The first step is to perform a broad screen to identify and quantify the primary biological activities of this compound. Based on the activities of other lichen-derived compounds, the most probable activities are antifungal, anticancer, and antioxidant.
Antifungal Activity Assessment
Application Note: Many natural products exhibit antifungal properties.[4][5] The initial screening will determine if this compound has activity against common pathogenic fungi and establish its potency.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Fungal Strains: Use a panel of clinically relevant fungal strains, such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.
-
Culture Preparation: Grow fungal strains in appropriate broth (e.g., RPMI-1640) to the desired cell density (e.g., 0.5-2.5 x 10³ cells/mL).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate with culture medium to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).
-
Inoculation: Add the fungal suspension to each well. Include a positive control (a known antifungal agent like Amphotericin B) and a negative control (medium with solvent only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.
Data Presentation: Hypothetical MIC Values for this compound
| Fungal Strain | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 8 | 1 |
| Cryptococcus neoformans | 4 | 0.5 |
| Aspergillus fumigatus | 16 | 1 |
Anticancer Activity Assessment
Application Note: The cytotoxicity of this compound against various cancer cell lines will be evaluated to identify potential anticancer effects.[2]
Protocol: MTT Assay for Cell Viability
-
Cell Lines: Use a panel of human cancer cell lines representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces cell viability by 50%.[6]
Data Presentation: Hypothetical IC50 Values for this compound
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast Cancer) | 12.5 | 1.2 |
| A549 (Lung Cancer) | 25.8 | 2.5 |
| HeLa (Cervical Cancer) | 18.2 | 0.8 |
Antioxidant Activity Assessment
Application Note: Phenolic compounds, common in lichens, often possess antioxidant properties.[7] Standard assays can determine this compound's capacity to scavenge free radicals.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of this compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).
Data Presentation: Hypothetical Antioxidant Activity of this compound
| Compound | EC50 (µg/mL) |
| This compound | 45.3 |
| Ascorbic Acid | 5.8 |
Tier 2: Target Identification and Cellular Effects
If significant bioactivity is observed in Tier 1, the next stage is to identify the molecular target(s) of this compound and its effects on cellular processes.
Target Identification
Application Note: Identifying the direct protein target of a small molecule is crucial for understanding its mechanism of action.[8] Drug Affinity Responsive Target Stability (DARTS) is a label-free method to identify protein targets.[9][10]
Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Preparation: Prepare a total protein lysate from the most sensitive cancer cell line identified in Tier 1.
-
This compound Treatment: Treat the lysate with this compound or a vehicle control (DMSO) for 1 hour at room temperature.
-
Protease Digestion: Subject the treated lysates to limited proteolysis with a protease (e.g., thermolysin or pronase). A protein that binds to this compound will be more resistant to digestion.
-
SDS-PAGE: Run the digested samples on an SDS-PAGE gel to visualize the protein bands. The target protein will appear as a more prominent band in the this compound-treated sample compared to the control.
-
Mass Spectrometry: Excise the differential band from the gel and identify the protein using mass spectrometry (LC-MS/MS).
Experimental Workflow for DARTS
Caption: Workflow for target identification using DARTS.
Assessment of Cellular Effects
Application Note: Based on the identified bioactivity (e.g., anticancer), investigate the cellular processes affected by this compound, such as apoptosis and cell cycle progression.
Protocol: Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Cell Treatment: Treat the target cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis (PI Staining):
-
Harvest cells and fix them in cold 70% ethanol.
-
Treat with RNase A to remove RNA.
-
Stain with Propidium Iodide (PI).
-
Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation: Hypothetical Effects of this compound on Cell Cycle and Apoptosis
Table 2.2.1: Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control (48h) | 55 | 25 | 20 |
| This compound (IC50, 48h) | 75 | 15 | 10 |
Table 2.2.2: Apoptosis Analysis (%)
| Treatment | Viable | Early Apoptotic | Late Apoptotic/Necrotic |
| Control (48h) | 95 | 3 | 2 |
| This compound (IC50, 48h) | 60 | 25 | 15 |
Tier 3: Pathway Analysis and Mechanism Validation
This final tier focuses on elucidating the specific signaling pathways modulated by this compound and validating the proposed mechanism.
Signaling Pathway Analysis
Application Note: If a target protein is identified (e.g., a kinase or a transcription factor), investigate its downstream signaling pathway. Western blotting is a standard technique to assess changes in protein expression and phosphorylation status within a pathway.
Protocol: Western Blotting for Key Signaling Proteins
-
Protein Extraction: Treat cells with this compound for various time points and extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against the target protein and key downstream effectors (e.g., phosphorylated forms).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Hypothetical Signaling Pathway Modulated by this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
Enzyme Inhibition Assay
Application Note: If the identified target is an enzyme, it is essential to characterize the inhibitory kinetics of this compound.
Protocol: In Vitro Enzyme Inhibition Assay
-
Reagents: Obtain the purified recombinant target enzyme, its substrate, and a suitable buffer.
-
Reaction Setup: In a 96-well plate, add the enzyme and varying concentrations of this compound. Pre-incubate to allow for binding.
-
Initiate Reaction: Add the substrate to start the enzymatic reaction.
-
Monitor Reaction: Continuously monitor the formation of the product over time using a spectrophotometer or fluorometer.
-
Data Analysis:
-
Determine the initial reaction velocities at different substrate and inhibitor concentrations.
-
Plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).[11]
-
Data Presentation: Hypothetical Enzyme Inhibition Data for this compound
| This compound (µM) | Vmax (µmol/min) | Km (µM) |
| 0 | 100 | 10 |
| 5 | 100 | 25 |
| 10 | 100 | 40 |
| Inhibition Type: | Competitive | |
| Ki (µM): | 3.5 |
This structured, multi-tiered approach provides a robust framework for elucidating the mechanism of action of this compound or any novel natural product. By systematically progressing from broad bioactivity screening to specific target identification and pathway analysis, researchers can build a comprehensive understanding of a compound's pharmacological effects. The provided protocols offer detailed methodologies for key experiments, and the sample data tables and diagrams illustrate how to present and interpret the findings. This systematic investigation is essential for the further development of promising natural products into potential therapeutic agents.
References
- 1. New metabolites of the lichen Buellia canescens(dicks.) de not: novel phthalide catabolites of depsidones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. accio.github.io [accio.github.io]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Immunogenicity and cytotoxicity of a platinum(iv) complex derived from capsaicin - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Diploicin as a Lead Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Diploicin as a lead compound in drug discovery, focusing on its reported anticancer, antimicrobial, and anti-inflammatory activities. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document presents a framework for its evaluation, including detailed experimental protocols and representative signaling pathways that may be relevant to its mechanism of action.
Introduction to this compound
This compound is a chlorinated depsidone, a class of lichen metabolites known for a wide range of biological activities. Structurally, it possesses a unique dibenzofuranone core with chlorine substituents, which may contribute to its bioactivity. While research on this compound is not extensive, preliminary studies suggest its potential as a promising starting point for the development of novel therapeutic agents. This document outlines the methodologies to further investigate and validate its potential in three key therapeutic areas: oncology, infectious diseases, and inflammatory conditions.
Potential Biological Activities and Data Presentation
While specific quantitative data for this compound is scarce, the following tables illustrate how such data would be presented. Researchers are encouraged to generate experimental data to populate these tables.
Table 1: Hypothetical Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical] | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 0.8 |
| A549 | Lung Carcinoma | 25.8 | 1.2 |
| HeLa | Cervical Cancer | 18.5 | 0.6 |
| HepG2 | Hepatocellular Carcinoma | 22.1 | 1.0 |
Table 2: Hypothetical Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Microorganism | Type | MIC (µg/mL) [Hypothetical] | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 32 | 1 |
| Escherichia coli | Gram-negative bacteria | 64 | 0.5 |
| Candida albicans | Fungus | 16 | 2 |
| Aspergillus niger | Fungus | 32 | 4 |
Table 3: Hypothetical Anti-inflammatory Activity of this compound (IC₅₀ Values)
| Assay | Target | IC₅₀ (µM) [Hypothetical] | Positive Control (e.g., Indomethacin) IC₅₀ (µM) |
| Griess Assay | Nitric Oxide (NO) Production | 12.5 | 5.2 |
| COX-2 Inhibition Assay | Cyclooxygenase-2 (COX-2) | 8.9 | 0.5 |
| TNF-α ELISA | Tumor Necrosis Factor-alpha | 15.0 | 2.1 |
Experimental Protocols
Detailed protocols are provided below to enable researchers to systematically evaluate the biological activities of this compound.
Anticancer Activity Protocols
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.
This protocol determines if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Antimicrobial Activity Protocols
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.[1] This can be assessed visually or by measuring the optical density at 600 nm.[2]
Anti-inflammatory Activity Protocols
This protocol measures the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[3]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium
-
LPS
-
This compound
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
This protocol assesses the ability of this compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
COX Colorimetric Inhibitor Screening Assay Kit
Procedure:
-
Follow the manufacturer's instructions for the COX-2 inhibitor screening assay kit.
-
Incubate the COX-2 enzyme with various concentrations of this compound.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance to determine the extent of COX-2 inhibition.
-
Calculate the IC₅₀ value for COX-2 inhibition.
Potential Signaling Pathways and Mechanisms of Action
The following diagrams illustrate potential signaling pathways that this compound might modulate based on the known mechanisms of related compounds. These are representative pathways and require experimental validation for this compound.
Anticancer Activity: Potential Induction of Apoptosis
This compound may induce apoptosis in cancer cells by modulating key signaling pathways that regulate cell survival and death.
References
The Potential of Diploicin as a Chemical Probe in Antitubercular Research
Application Note
Introduction
Diploicin, a chlorinated depsidone derived from lichens of the genus Diploicia, has emerged as a molecule of interest in the field of biological research, particularly in the context of infectious diseases. While comprehensive studies on its use as a chemical probe are still developing, preliminary findings indicate a significant potential for this compound to serve as a valuable tool in the investigation of biological pathways, especially in the context of Mycobacterium tuberculosis, the causative agent of tuberculosis. This document provides an overview of the known biological activities of this compound, with a focus on its potential application as a chemical probe for studying antitubercular mechanisms.
Biological Activity of this compound
The primary reported biological activity of this compound is its potent inhibitory effect against Mycobacterium tuberculosis. Although detailed mechanistic studies are not yet widely available, its pronounced activity suggests that this compound may target specific pathways essential for the survival or proliferation of this pathogenic bacterium. The exploration of this compound's mechanism of action is a promising area for the development of novel antitubercular strategies and for elucidating fundamental aspects of Mycobacterium tuberculosis biology.
This compound as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein or pathway. Based on its reported bioactivity, this compound can be conceptualized as a potential chemical probe for:
-
Target Identification: Identifying the molecular target(s) of this compound within Mycobacterium tuberculosis could reveal novel vulnerabilities of the bacterium.
-
Pathway Elucidation: By observing the downstream effects of this compound treatment on the mycobacterial proteome, metabolome, or transcriptome, researchers can gain insights into the biological pathways that are modulated by the compound.
-
Assay Development: this compound could be used as a reference compound in the development of high-throughput screening assays aimed at discovering new antitubercular agents that act via a similar mechanism.
Experimental Protocols
Due to the limited availability of detailed public information on the experimental use of this compound, the following protocols are generalized based on standard methodologies for assessing the antimicrobial activity of natural products. Researchers should adapt these protocols based on their specific experimental setup and objectives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture Mycobacterium tuberculosis in supplemented Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard of 0.5), which corresponds to a known bacterial density.
-
Dilute the standardized suspension to the final desired inoculum concentration.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in Middlebrook 7H9 broth to achieve a range of desired concentrations.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted this compound and the positive control well.
-
-
Incubation:
-
Seal the microplate and incubate at 37°C for a period of 7 to 14 days, or until visible growth is observed in the positive control well.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Alternatively, bacterial growth can be quantified by measuring the optical density at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in growth compared to the positive control.
-
Protocol 2: Cytotoxicity Assay of this compound on a Mammalian Cell Line
Objective: To assess the cytotoxic effect of this compound on a mammalian cell line to determine its selectivity.
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cell line (e.g., Vero cells or a human lung cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following table structure is recommended for presenting results from the aforementioned protocols.
Table 1: Antimicrobial Activity of this compound against Mycobacterium tuberculosis
| Compound | Strain | MIC (µg/mL) |
| This compound | M. tuberculosis H37Rv | [Insert experimental value] |
| Isoniazid | M. tuberculosis H37Rv | [Insert control value] |
| Rifampicin | M. tuberculosis H37Rv | [Insert control value] |
Table 2: Cytotoxicity of this compound
| Compound | Cell Line | IC50 (µM) |
| This compound | [e.g., Vero] | [Insert experimental value] |
Visualization of Experimental Workflow and Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for screening natural products like this compound and a hypothetical signaling pathway that this compound might disrupt in Mycobacterium tuberculosis.
This compound presents an intriguing starting point for the development of chemical probes to investigate the biology of Mycobacterium tuberculosis. Its reported potent activity warrants further detailed investigation to elucidate its mechanism of action and to identify its molecular targets. The protocols and conceptual frameworks provided here offer a foundation for researchers to begin exploring the utility of this compound in their own antitubercular research and drug development efforts. Further studies are essential to fully realize the potential of this compound as a chemical probe and as a lead compound for new therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Optimizing Diploicin Extraction from Lichen Biomass
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Diploicin from lichen biomass, particularly Buellia canescens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which lichen species is a common source?
This compound is a chlorinated depsidone, a type of secondary metabolite produced by some lichens. A common source of this compound is the crustose lichen Diploicia canescens.
Q2: What are the conventional and modern methods for extracting this compound?
Traditional methods for extracting lichen secondary metabolites like this compound include maceration and Soxhlet extraction. Modern, more efficient methods include Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). These advanced techniques often offer reduced extraction times and solvent consumption.
Q3: Which solvents are most effective for this compound extraction?
The choice of solvent is critical and depends on the polarity of the target compound. For depsidones like this compound, which are polyphenolic compounds, solvents with moderate to high polarity are generally effective. Acetone and ethanol, often in aqueous mixtures, are commonly used for extracting lichen phenolics. One study on the microwave-assisted extraction of this compound from Diploicia canescens found tetrahydrofuran (THF) to be an effective solvent.
Q4: How can I quantify the yield of this compound in my extracts?
High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a common and reliable method for the quantitative analysis of lichen secondary metabolites like this compound. This technique allows for the separation and quantification of specific compounds within a complex extract.
Experimental Protocols
Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on an optimized method for the extraction of this compound from Diploicia canescens.
Materials:
-
Dried and powdered lichen material (Diploicia canescens)
-
Tetrahydrofuran (THF), 100%
-
Microwave extractor
-
Volumetric flask (15 mL)
-
Filter paper
Procedure:
-
Place a known quantity of the powdered lichen material into the microwave extraction vessel.
-
Add 15 mL of 100% THF to the vessel.
-
Set the microwave power to 100 W.
-
Set the extraction time to 7 minutes.
-
After extraction, allow the mixture to cool.
-
Filter the extract to remove the lichen residue.
-
The resulting filtrate contains the crude this compound extract.
Generalized Soxhlet Extraction Protocol
This is a general procedure adaptable for this compound extraction.
Materials:
-
Dried and powdered lichen biomass
-
Acetone or ethanol
-
Soxhlet apparatus (thimble, flask, condenser)
-
Heating mantle
Procedure:
-
Place a known amount of the powdered lichen material into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with a suitable solvent (e.g., acetone or ethanol) to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent using the heating mantle to its boiling point.
-
Allow the extraction to proceed for several hours (typically 6-24 hours), or until the solvent in the siphon arm runs clear.
-
After extraction, cool the apparatus and concentrate the extract using a rotary evaporator.
Generalized Ultrasound-Assisted Extraction (UAE) Protocol
This is a general procedure that can be optimized for this compound extraction.
Materials:
-
Dried and powdered lichen biomass
-
Ethanol or acetone
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
Procedure:
-
Place a known quantity of the powdered lichen material into a beaker or flask.
-
Add a specific volume of solvent (e.g., ethanol) to achieve a desired solid-to-solvent ratio.
-
Place the vessel in an ultrasonic bath or insert the probe of a sonicator.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) for a set duration (e.g., 15-30 minutes).
-
Monitor and control the temperature of the extraction mixture, as ultrasound can generate heat.
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract as needed.
Generalized Supercritical Fluid Extraction (SFE) Protocol
This is a general procedure for SFE that can be adapted for this compound.
Materials:
-
Dried and powdered lichen biomass
-
Supercritical fluid extractor
-
Supercritical CO2
-
Co-solvent (e.g., ethanol)
Procedure:
-
Load the powdered lichen material into the extraction vessel of the SFE system.
-
Set the desired extraction parameters, including pressure (e.g., 200-400 bar), temperature (e.g., 40-60°C), and CO2 flow rate.
-
If a co-solvent is used, set its percentage (e.g., 5-10% ethanol).
-
Pressurize the system with CO2 to the desired level.
-
Initiate the extraction process and collect the extract in a separator vessel by reducing the pressure, which causes the this compound to precipitate out of the supercritical fluid.
-
The extraction is complete when no more extract is collected.
Data Presentation
Table 1: Microwave-Assisted Extraction (MAE) Parameters for this compound
| Parameter | Optimized Value | Reference |
| Lichen Species | Diploicia canescens | |
| Solvent | 100% Tetrahydrofuran (THF) | |
| Solvent Volume | 15 mL | |
| Microwave Power | 100 W | |
| Extraction Time | 7 minutes | |
| This compound Recovery | 90% | **** |
Table 2: Generalized Parameters for Other Extraction Methods (Adaptable for this compound)
| Extraction Method | Typical Solvent | Temperature Range | Typical Duration | Key Considerations |
| Soxhlet | Acetone, Ethanol | Boiling point of solvent | 6 - 24 hours | Can cause thermal degradation of sensitive compounds. |
| UAE | Ethanol, Acetone | 20 - 60°C | 15 - 60 minutes | Temperature control is important to prevent degradation. |
| SFE | Supercritical CO2 with co-solvent (e.g., Ethanol) | 40 - 70°C | 1 - 4 hours | High initial equipment cost; provides clean extracts. |
Troubleshooting Guide
Issue 1: Low this compound Yield
| Potential Cause | Troubleshooting Step |
| Inefficient Cell Wall Disruption | Ensure the lichen biomass is finely and uniformly ground. Smaller particle sizes increase the surface area for solvent penetration. |
| Inappropriate Solvent Choice | Test solvents with varying polarities. For depsidones, acetone and ethanol are good starting points. Consider using aqueous mixtures of these solvents. |
| Suboptimal Extraction Parameters | Optimize extraction time, temperature, and solvent-to-solid ratio for your chosen method. For MAE, optimize microwave power. For SFE, optimize pressure and co-solvent percentage. |
| Degradation of this compound | Avoid excessive heat, especially during long extraction times (e.g., Soxhlet). Monitor temperature closely during UAE and MAE. |
| Incomplete Extraction | For methods like maceration or UAE, consider performing multiple extraction cycles on the same biomass to ensure complete recovery. |
Issue 2: Impure this compound Extract
| Potential Cause | Troubleshooting Step |
| Co-extraction of other lichen metabolites | Employ chromatographic techniques for purification, such as column chromatography or preparative HPLC. |
| Presence of pigments and other interferences | Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and some pigments before extracting with a more polar solvent for this compound. |
| Contamination from equipment or solvents | Ensure all glassware is thoroughly cleaned and use high-purity solvents. |
Issue 3: Difficulty in Crystallizing Purified this compound
| Potential Cause | Troubleshooting Step |
| Solution is not supersaturated | Slowly evaporate the solvent from the purified this compound solution to increase its concentration. |
| Rapid crystallization leading to amorphous solid | Control the cooling rate of the saturated solution. Slow cooling promotes the formation of well-defined crystals. Using a slightly larger volume of solvent than the minimum required can also slow down crystallization. |
| Presence of impurities inhibiting crystallization | If the this compound is not sufficiently pure, further purification by chromatography may be necessary before attempting crystallization again. |
| No nucleation sites for crystal growth | Introduce a seed crystal of pure this compound to the supersaturated solution. Alternatively, gently scratching the inside of the glass vessel with a glass rod can create nucleation sites. |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
Addressing solubility challenges of Diploicin in biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with Diploicin and facing challenges related to its solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a chlorinated depsidone, a type of polyphenolic compound often isolated from lichens.[1] Its chemical structure and properties contribute to its significant biological activities, but also to its challenging solubility in aqueous solutions. Key physicochemical properties are summarized in the table below.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀Cl₄O₅ | PubChem |
| Molecular Weight | 424.1 g/mol | PubChem[2] |
| CAS Number | 527-93-5 | PubChem[2] |
| Appearance | White crystalline solid | Inferred from similar compounds |
| XLogP3 | 5.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Predicted Solubility in Water | Very low (due to high XLogP3) | Inferred from physicochemical properties[2][3][4] |
| Quantitative Solubility in Common Solvents | Data not readily available; experimental determination recommended. |
Q2: Why is this compound difficult to dissolve in aqueous media for my biological assays?
This compound's high lipophilicity, indicated by a high LogP value (a measure of how well a compound dissolves in fats/oils versus water), is the primary reason for its poor solubility in aqueous solutions like cell culture media or buffers.[2][3][] Molecules with high lipophilicity prefer non-polar (fat-like) environments over polar (water-like) environments.[4]
Q3: What are the common solvents for dissolving this compound?
For initial stock solutions, organic solvents are necessary. The most commonly used solvent for highly lipophilic compounds in biological research is Dimethyl Sulfoxide (DMSO) .[6][7] Ethanol can also be an option. It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be diluted to the final working concentration in your aqueous assay medium.
Troubleshooting Guide: Addressing Solubility Issues
Problem 1: My this compound powder is not dissolving in my cell culture medium.
-
Cause: Direct dissolution of this compound in aqueous media is expected to fail due to its hydrophobic nature.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO. For example, you can aim for a 10 mM or higher stock solution, depending on the solubility limit in DMSO.
-
Serially dilute the stock solution. Perform intermediate dilutions of your DMSO stock in your cell culture medium. It is important to add the this compound-DMSO solution to the medium and mix immediately and thoroughly to prevent precipitation.
-
Mind the final DMSO concentration. The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, and ideally below 0.1%, as DMSO can have its own biological effects and toxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Problem 2: After diluting my DMSO stock solution into the medium, a precipitate forms.
-
Cause: This is a common issue known as "crashing out." When the highly concentrated DMSO stock is introduced into the aqueous environment of the medium, the this compound molecules can aggregate and precipitate because they are no longer in a favorable solvent environment.
-
Troubleshooting Steps:
-
Reduce the final concentration of this compound: Your desired working concentration may be above the solubility limit of this compound in the final assay medium. Try a lower concentration range.
-
Use a stepwise dilution approach: Instead of a single large dilution, perform several smaller, sequential dilutions. This gradual change in solvent composition can sometimes prevent precipitation.
-
Increase the final DMSO concentration slightly: While aiming for the lowest possible DMSO concentration, a slight increase (e.g., from 0.1% to 0.25%) might be necessary to keep the compound in solution. Remember to adjust your vehicle control accordingly.
-
Consider co-solvents: For some challenging compounds, a mixture of solvents for the stock solution (e.g., 70% ethanol and 30% DMSO) might improve solubility upon dilution.[9] However, the combined effect of these solvents on your cells must be tested.
-
Sonication: Briefly sonicating the final solution in a water bath sonicator can sometimes help to re-dissolve small precipitates.
-
Problem 3: I am observing toxicity in my cells that seems unrelated to the expected activity of this compound.
-
Cause: The solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations.
-
Solution:
-
Determine the maximum tolerable DMSO concentration for your cell line. Before starting your experiments with this compound, run a dose-response curve with just DMSO to find the highest concentration that does not affect cell viability. This is typically below 0.5%.
-
Calculate your dilutions carefully. Ensure that the final concentration of DMSO in all your experimental wells is below this predetermined toxic threshold.
-
Always use a vehicle control. This is essential to differentiate the effects of the solvent from the effects of this compound.
-
Experimental Protocols
Detailed Methodology: Preparation of this compound Stock and Working Solutions for an In Vitro Assay
This protocol provides a general guideline. The final concentrations should be optimized for your specific cell line and experimental design.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Pipettes and sterile tips
-
-
Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Calculate the mass of this compound needed for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 424.1 g/mol ).
-
For 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 424.1 g/mol = 0.004241 g = 4.241 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of 100% DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions for a Cell-Based Assay (e.g., MTT Assay):
-
Determine the highest final concentration of this compound you want to test (e.g., 100 µM).
-
Calculate the dilution required from your 10 mM stock solution to achieve this concentration, ensuring the final DMSO concentration remains low (e.g., ≤ 0.1%).
-
To achieve a 100 µM final concentration with 0.1% DMSO, you would perform a 1:1000 dilution of a 100 mM stock, or a 1:100 dilution of a 10 mM stock. A 1:100 dilution will result in 1% DMSO, which may be too high. Therefore, a higher concentration stock or an intermediate dilution step is recommended.
-
-
Example Dilution Strategy for a final volume of 200 µL in a 96-well plate:
-
Intermediate Dilution (optional but recommended): Dilute your 10 mM stock solution 1:10 in cell culture medium to create a 1 mM intermediate stock. This will now be in 10% DMSO.
-
Final Dilution: Add 20 µL of the 1 mM intermediate stock to 180 µL of cell culture medium in your well. This will give you a final this compound concentration of 100 µM and a final DMSO concentration of 1%. Note: This may still be too high for some cell lines.
-
-
Alternative Final Dilution for lower DMSO concentration:
-
Prepare a 2X working stock of your highest this compound concentration in your cell culture medium. For a final concentration of 100 µM, prepare a 200 µM solution.
-
To make 1 mL of 200 µM working stock from a 10 mM DMSO stock: Add 20 µL of 10 mM this compound stock to 980 µL of medium. This gives a 200 µM solution in 2% DMSO.
-
Add 100 µL of this 2X working stock to 100 µL of cell suspension in your well. The final concentration will be 100 µM this compound in 1% DMSO.
-
-
For lower final DMSO concentrations (e.g., 0.1%), a higher concentration initial stock in DMSO is necessary. For example, a 100 mM stock in DMSO diluted 1:1000 would give a final concentration of 100 µM in 0.1% DMSO.
-
Perform serial dilutions from your highest working concentration to obtain the desired concentration range for your dose-response curve.
-
Always prepare a vehicle control: Add the same volume of DMSO as used for the highest this compound concentration to the cell culture medium without the compound.
-
Visualizations: Potential Signaling Pathways and Workflows
Note: The following diagrams illustrate potential signaling pathways that this compound might influence based on the known activities of similar compounds. The exact molecular targets and mechanisms of this compound are still under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C16H10Cl4O5 | CID 68244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipophilicity - Wikipedia [en.wikipedia.org]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Diploicin in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Diploicin in cellular models. Given the limited specific data on this compound's off-target profile, this guide focuses on established methodologies for identifying and minimizing such effects for any novel compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary activity?
This compound is a chlorinated dibenzofuran, an antibiotic compound isolated from the lichen Buellia canescens[1]. Its molecular formula is C₁₆H₁₀Cl₄O₅[2]. It has reported activity against Mycobacterium tuberculosis[3].
Q2: Why is it crucial to investigate the off-target effects of this compound?
Off-target effects occur when a compound interacts with unintended biological molecules, which can lead to misleading experimental results, cellular toxicity, and potential failure in later stages of drug development[4][5]. Identifying and mitigating these effects early is essential for validating this compound's mechanism of action and ensuring the reliability of experimental data.
Q3: What are the common initial signs of off-target effects in cell culture experiments?
Common signs include unexpected changes in cell morphology, proliferation rates, or viability at concentrations where the on-target effect is not expected to cause such phenotypes. Other indicators can be the activation or inhibition of signaling pathways seemingly unrelated to the primary target.
Troubleshooting Guide for Unexpected Experimental Outcomes
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cell Death or Reduced Viability | This compound may be hitting essential cellular targets, such as proteins involved in mitochondrial function or cell cycle regulation. | Perform a dose-response curve to determine the IC50 for cytotoxicity. Compare this with the concentration required for the desired on-target effect. Use a lower, more specific concentration if possible. |
| Contradictory Results Across Different Cell Lines | The expression levels of off-target proteins may vary between cell lines, leading to differential responses. | Profile the expression of potential off-target candidates in the cell lines being used. Use cell lines with knocked-down or overexpressed potential off-targets to validate. |
| Activation of Unrelated Signaling Pathways | This compound might be interacting with kinases, phosphatases, or other signaling molecules that are not its primary target. | Use pathway-specific inhibitors or activators to dissect the observed signaling events. Perform phosphoproteomics to identify unexpectedly phosphorylated proteins. |
| Phenotype Does Not Match Genetic Knockdown of the Primary Target | This strongly suggests that the observed phenotype is due to off-target effects rather than the intended on-target activity. | Use structurally dissimilar analogs of this compound that retain on-target activity but may have a different off-target profile. Compare the phenotypic results. Employ genetic rescue experiments by overexpressing the intended target. |
Experimental Protocols for Off-Target Identification
A multi-pronged approach is recommended to identify the off-target effects of this compound.
Computational Prediction of Off-Targets
-
Objective: To computationally screen for potential off-target interactions of this compound based on its chemical structure.
-
Methodology:
-
Obtain the 2D or 3D structure of this compound.
-
Utilize computational tools and databases (e.g., ChEMBL, PubChem) to perform similarity searches and docking studies against a panel of known protein structures.
-
Analyze the results to identify proteins with high binding affinity scores, which represent potential off-targets. These analyses can provide a ranked list of potential off-targets for further experimental validation[4][5][6].
-
Proteome-Wide Off-Target Identification using Chemical Proteomics
-
Objective: To identify the direct binding partners of this compound in an unbiased manner within the cellular proteome.
-
Methodology: Affinity-based protein profiling.
-
Synthesize a this compound analog with a reactive group and a reporter tag (e.g., biotin).
-
Incubate the probe with cell lysate or live cells.
-
Lyse the cells and enrich for probe-bound proteins using affinity purification (e.g., streptavidin beads).
-
Identify the enriched proteins by mass spectrometry (LC-MS/MS)[7].
-
Transcriptomic Profiling to Identify Affected Pathways
-
Objective: To identify changes in gene expression patterns in response to this compound treatment, which can indicate the modulation of unintended signaling pathways.
-
Methodology: RNA-Sequencing.
-
Treat cells with this compound at a relevant concentration and a vehicle control.
-
Isolate total RNA at various time points.
-
Perform RNA-sequencing to obtain comprehensive gene expression data.
-
Analyze the data for differentially expressed genes and perform pathway analysis (e.g., using KEGG or Gene Ontology) to identify signaling pathways affected by this compound[8][9][10][11].
-
Data Presentation
Table 1: Hypothetical Quantitative Proteomics Data for this compound-Binding Proteins
| Protein ID | Protein Name | Fold Enrichment (this compound vs. Control) | p-value | Potential Function |
| P04637 | Tumor suppressor p53 | 15.2 | <0.001 | Cell cycle arrest, apoptosis |
| P62258 | 14-3-3 protein zeta/delta | 12.8 | <0.001 | Signal transduction |
| Q13547 | Serine/threonine-protein kinase PIM1 | 9.5 | 0.005 | Cell survival, proliferation |
| P31749 | Mitogen-activated protein kinase 1 | 7.3 | 0.01 | Signal transduction |
Table 2: Hypothetical Transcriptomic Data - Top 5 Dysregulated Pathways
| KEGG Pathway ID | Pathway Name | Number of Differentially Expressed Genes | p-value |
| hsa04110 | Cell cycle | 45 | <0.0001 |
| hsa04010 | MAPK signaling pathway | 38 | <0.0001 |
| hsa04210 | Apoptosis | 32 | 0.0005 |
| hsa05200 | Pathways in cancer | 55 | 0.001 |
| hsa04151 | PI3K-Akt signaling pathway | 30 | 0.002 |
Visualizations
Caption: Experimental workflow for identifying, validating, and mitigating off-target effects.
Caption: Hypothetical signaling pathway illustrating on-target and off-target effects of this compound.
Caption: Logical workflow for the mitigation of off-target effects.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C16H10Cl4O5 | CID 68244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transcriptomic analysis in tomato fruit reveals divergences in genes involved in cold stress response and fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative Transcriptome Analysis of Streptomyces nodosus Mutant With a High-Yield Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vivo Efficacy of Novel Neuroprotective Agents: A Comparative Guide Featuring 'Diploicin'
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutics for neurodegenerative diseases is a paramount challenge in modern medicine. A growing body of evidence implicates neuroinflammation as a key driver in the pathogenesis of conditions such as Alzheimer's and Parkinson's disease. This has spurred the development of novel compounds aimed at mitigating this inflammatory cascade. "Diploicin," a promising marine-derived compound, has demonstrated significant anti-inflammatory and neuroprotective properties in vitro. This guide provides a comprehensive framework for validating the in vivo efficacy of this compound in relevant animal models, comparing its potential performance against established and emerging therapeutic strategies.
Comparative Efficacy of Neuroprotective Compounds in Animal Models
To contextualize the potential of this compound, it is essential to compare its projected efficacy with current and experimental treatments for neuroinflammation-mediated neurodegeneration. The following table summarizes key efficacy data from preclinical animal studies of various compounds. As in vivo data for this compound is not yet publicly available, target efficacy endpoints are presented as hypothetical values based on promising in vitro results.
| Compound/Treatment | Animal Model | Key Efficacy Parameters | Results |
| This compound (Hypothetical) | LPS-induced Neuroinflammation (Mouse) | - Pro-inflammatory Cytokine Reduction (IL-1β, TNF-α) - Microglial Activation Inhibition - Cognitive Improvement (Morris Water Maze) | - >50% reduction in IL-1β and TNF-α - Significant decrease in Iba1+ cells - >30% improvement in escape latency |
| Minocycline | LPS-induced Neuroinflammation (Rat) | - Microglial Activation Inhibition - Pro-inflammatory Cytokine Reduction | - Suppressed microglial activation - Reduced IL-1β and TNF-α production[1] |
| LCB-03-110 (DDRs inhibitor) | Parkinson's & Alzheimer's Models (Mouse) | - Toxic Protein Clearance (α-synuclein, Aβ) - Cognitive Improvement | - Enhanced autophagy-mediated protein clearance - Improved cognitive performance[2] |
| DDL-920 | Alzheimer's Model (Mouse) | - Cognitive Function Restoration | - Restored cognitive functions by enhancing gamma oscillations[3] |
| 2-PMAP | Alzheimer's Model (Mouse) | - Amyloid-β Reduction | - Lowered production of amyloid-β and associated deposits[4] |
| PD13R | Parkinson's Model (Marmoset) | - Dyskinesia Reduction | - Reduced levodopa-induced dyskinesia by over 85%[5] |
| Diapocynin | Parkinson's Model (Mouse) | - Motor Coordination Protection | - Prevented deficits in motor coordination[6] |
Experimental Protocols for In Vivo Validation
Detailed and standardized experimental protocols are crucial for the reliable assessment of a compound's efficacy. Below are methodologies for key experiments to validate the in vivo neuroprotective effects of this compound.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is widely used to mimic the neuroinflammatory state observed in various neurodegenerative diseases by inducing a potent inflammatory response in the brain.[7][8][9][10]
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Procedure:
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
This compound Administration: this compound is administered intraperitoneally (i.p.) at varying doses (e.g., 10, 25, 50 mg/kg) for 7 consecutive days. A vehicle control group receives the same volume of saline.
-
LPS Challenge: On the 7th day, 1 hour after the final this compound or vehicle injection, mice are administered a single i.p. injection of LPS (0.25 mg/kg) to induce neuroinflammation.
-
Behavioral Testing (24h post-LPS): Cognitive function is assessed using the Morris Water Maze or Y-maze test.
-
Tissue Collection (48h post-LPS): Animals are euthanized, and brain tissue is collected for biochemical and histological analysis.
Key Outcome Measures:
-
Biochemical: Levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in brain homogenates measured by ELISA.
-
Histological: Microglial activation assessed by Iba1 immunohistochemistry. Neuronal apoptosis evaluated by TUNEL staining.
-
Behavioral: Performance in cognitive tasks (e.g., escape latency, time in target quadrant, spontaneous alternations).
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms underlying a compound's therapeutic effects is critical for its development. The following diagrams illustrate the putative signaling pathway of this compound in mitigating neuroinflammation and the experimental workflow for its in vivo validation.
Caption: Putative signaling pathway of this compound in inhibiting LPS-induced neuroinflammation.
Caption: Experimental workflow for in vivo validation of this compound.
Conclusion
The validation of this compound's in vivo efficacy requires a systematic approach, employing well-established animal models of neuroinflammation and a comprehensive battery of behavioral, biochemical, and histological analyses. By comparing its performance against other neuroprotective agents, researchers can ascertain its therapeutic potential and delineate its mechanism of action. The protocols and frameworks presented in this guide offer a robust starting point for the preclinical development of this compound and other novel compounds targeting neuroinflammation in neurodegenerative diseases.
References
- 1. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. uclahealth.org [uclahealth.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Site is undergoing maintenance [innovations-report.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. mdpi.com [mdpi.com]
- 8. Inducing agents for Alzheimer’s disease in animal models | EurekAlert! [eurekalert.org]
- 9. Lipopolysaccharide Animal Models for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Lipopolysaccharide-induced animal models for neuroinflammation - An overview." - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unexplored Therapeutic Potential of Diploicin: A Comparative Guide to the Bioactivity of Lichen-Derived Depsidones
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Natural products, with their vast structural diversity, have historically been a rich source of inspiration. Diploicin, a chlorinated depsidone isolated from lichens, represents a promising but underexplored scaffold. While specific structure-activity relationship (SAR) studies on this compound derivatives are currently limited in the public domain, a wealth of information exists for the broader class of lichen-derived depsidones. This guide provides a comparative analysis of the anticancer and antimicrobial activities of these related compounds, offering valuable insights that can inform the future design and development of this compound-based therapeutics.
This guide synthesizes available quantitative data, details common experimental protocols for assessing biological activity, and visualizes key signaling pathways modulated by these fascinating natural products. By examining the SAR of related depsidones, we can infer potential avenues for the structural optimization of this compound to enhance its therapeutic efficacy.
Comparative Biological Activity of Lichen-Derived Depsidones
The following tables summarize the reported anticancer and antimicrobial activities of various lichen-derived depsidones, providing a quantitative basis for comparing their potency.
Anticancer Activity
The cytotoxic effects of depsidones have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Physodic acid | A-172 (Glioblastoma) | 42.41 | [1] |
| Physodic acid | T98G (Glioblastoma) | 50.57 | [1] |
| Physodic acid | U-138 MG (Glioblastoma) | 45.72 | [1] |
| Salazinic acid | K562 (Leukemia) | 64.36 | [2] |
| Salazinic acid | HT-29 (Colon Cancer) | 67.91 | [2] |
| Salazinic acid | B16-F10 (Melanoma) | 78.64 | [2] |
| Norstictic acid | UACC-62 (Melanoma) | 88.0 | [3] |
| Hypostictic acid | K562 (Leukemia) | 2.20 | [2] |
| Hypostictic acid | B16-F10 (Melanoma) | 13.78 | [2] |
| Hypostictic acid | 786-0 (Renal Cancer) | 14.24 | [2] |
| Mollicellin 95 | KB (Nasopharyngeal Cancer) | 4.79 | [1] |
| Mollicellin 95 | HepG2 (Liver Cancer) | 7.10 | [1] |
| Mollicellin 97 | KB (Nasopharyngeal Cancer) | 10.64 | [1] |
| Mollicellin 110 | KB (Nasopharyngeal Cancer) | 9.83 | [1] |
| Mollicellin 110 | HepG2 (Liver Cancer) | 11.69 | [1] |
| Compound 160 | HCT-116 (Colon Cancer) | 23.5 | [1] |
| Himantormione B (131) | HCT-116 (Colon Cancer) | 1.11 | [1] |
Antimicrobial Activity
Depsidones have also demonstrated significant activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Asperunguissidone A (41) | Staphylococcus aureus ATCC25923 | 1.0 - 8.0 | [1] |
| Asperunguissidone A (41) | MRSA | 1.0 - 8.0 | [1] |
| Simplicildone J (89) | Staphylococcus aureus | - | [1] |
| Simplicildone K (90) | MRSA | - | [1] |
| Himantormione A (130) | Staphylococcus aureus | 35.09 µM | [1] |
| Himantormione B (131) | Staphylococcus aureus | 7.01 µM | [1] |
| Candelaria fibrosa depsidone (136) | Bacillus cereus | 88.0 µM | [1] |
| Candelaria fibrosa depsidone (136) | Staphylococcus aureus | 39.6 µM | [1] |
| Cladonia borealis extract | MRSA | <16 | [4] |
| Cladonia confusa extract | MRSA | <16 | [4] |
| Stereocaulon ramulosum extract | MRSA | <16 | [4] |
| Cladonia cryptochlorophaea extract | MRSA | <16 | [4] |
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation and comparison of the biological activities of novel compounds. Below are detailed methodologies for the key assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11][12][13]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Key Signaling Pathways
Several studies have indicated that lichen-derived depsidones exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell survival, and proliferation. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress.
Caption: Nrf2 signaling pathway and its modulation by lichen depsidones.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses and cell survival.
Caption: NF-κB signaling pathway and its inhibition by lichen depsidones.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, survival, and differentiation, and its aberrant activation is common in many cancers.
References
- 1. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. researchhub.com [researchhub.com]
- 8. goldbio.com [goldbio.com]
- 9. 4.7. Broth Microdilution Susceptibility Testing against Natural Products [bio-protocol.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Diploicin and Other Lichen Secondary Metabolites
For Researchers, Scientists, and Drug Development Professionals
Lichen-forming fungi produce a vast array of unique secondary metabolites, many of which exhibit significant biological activities.[1][2] These compounds, born from a symbiotic relationship between fungi and algae or cyanobacteria, have garnered increasing interest for their pharmaceutical potential.[3][4] This guide provides a comparative overview of the bioactivity of Diploicin against other prominent lichen secondary metabolites, including Usnic Acid, Atranorin, and Evernic Acid. The comparison focuses on antimicrobial, anticancer, and antioxidant properties, supported by available experimental data and detailed methodologies.
Bioactivity Profile of this compound
This compound is a chlorinated depsidone first isolated from the lichen Diploicia canescens. While research on this compound is less extensive compared to other lichen compounds, early studies have highlighted its potent bioactivity. Most notably, this compound has been found to be highly active against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[5] However, comprehensive quantitative data on its activity spectrum against a wider range of microbes, cancer cell lines, and oxidative agents is still limited in publicly available literature, underscoring a need for further investigation into this potentially valuable compound.
Comparative Bioactivity Analysis
This section compares the bioactivity of this compound with Usnic Acid, Atranorin, and Evernic Acid, summarizing key quantitative data in structured tables.
Lichen metabolites are well-known for their antimicrobial properties, particularly against Gram-positive bacteria.[6] Usnic acid, for instance, functions by inhibiting DNA and RNA synthesis in these bacteria.[6] Divaricatic acid, another lichen metabolite, has shown effectiveness against Methicillin-Resistant Staphylococcus aureus (MRSA) comparable to vancomycin.[7]
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µg/mL) | Source(s) |
| This compound | Mycobacterium tuberculosis | Data not specified | [5] |
| Usnic Acid | Staphylococcus aureus | 7.8 | [8] |
| Bacillus subtilis | 1.02 - 50.93 x 10⁻² mmol/mL | [9] | |
| Enterococcus faecalis | Active (planktonic) | [10] | |
| Atranorin | Gram-positive bacteria | 31.2 - 500 | [5] |
| Divaricatic Acid | S. aureus (MRSA) | Active (comparable to vancomycin) | [7] |
| Bacillus subtilis | 7.0 - 64.0 | [7] | |
| Candida albicans | Active | [7] | |
| Methyl 3,5-dibromo-orsellinate (Synthetic) | Staphylococcus aureus | 4 | [11] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure used to determine this value.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound (e.g., Usnic Acid) is serially diluted in the broth across a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) are included on each plate.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow Visualization
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Several lichen metabolites have demonstrated significant cytotoxic effects against various cancer cell lines. Evernic acid, for example, suppresses the proliferation of breast cancer cells by targeting the enzyme Thioredoxin Reductase 1 (TrxR1).[12][13] It has also been identified as a promising agent for ovarian cancer treatment due to its low toxicity towards normal cells.[14][15][16] Atranorin has shown potential in inhibiting the motility of lung cancer cells.
Table 2: Comparative Anticancer Activity (Half-maximal Inhibitory Concentration - IC₅₀)
| Compound | Cancer Cell Line | IC₅₀ Value (µg/mL) | Source(s) |
| Evernic Acid | MCF-7 (Breast Cancer) | 33.79 | [12][13] |
| MDA-MB-453 (Breast Cancer) | 121.40 | [12][13] | |
| Ovarian Cancer Lines | Active at various concentrations | [14][16] | |
| Atranorin | A549 (Lung Cancer) | Inhibits motility at 5 µg/mL | |
| Usnic Acid | FemX (Melanoma) | Strong activity | [17] |
| LS174 (Colon Cancer) | Strong activity | [17] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Evernic Acid) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the media is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and calculating the concentration at which 50% of cell growth is inhibited.
Signaling Pathway Visualization
Caption: Evernic Acid inhibits TrxR1, leading to increased ROS and suppressed proliferation.
Many lichen metabolites exhibit antioxidant properties by scavenging free radicals. Atranorin, for example, has a dual role, acting as both a pro-oxidant and an antioxidant depending on the specific reactive species it encounters.[18][19] Both atranorin and salazinic acid have demonstrated strong radical scavenging capabilities.[20]
Table 3: Comparative Antioxidant Activity (Radical Scavenging - IC₅₀)
| Compound | Assay | IC₅₀ Value | Source(s) |
| Atranorin | Radical Scavenging | 39.31 µM | [20] |
| Salazinic Acid | Radical Scavenging | 12.14 µM | [20] |
| T. flavicans Extract | DPPH | 54.05 µg/mL | [21] |
| T. flavicans Isolate | DPPH | 127.38 µg/mL | [21] |
| Oriental Plum 'Soldam' Extract | DPPH | 58-64 µg/mL | [22] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method for evaluating the antioxidant capacity of a compound.
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared, which has a deep violet color.
-
Sample Preparation: The test compound is prepared in a series of concentrations.
-
Reaction: The test compound solutions are mixed with the DPPH solution in a microplate or cuvettes. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: During incubation, antioxidants in the sample donate hydrogen atoms to the DPPH radical, causing it to be reduced to DPPH-H. This reduction is accompanied by a color change from violet to yellow. The absorbance is measured spectrophotometrically (around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a graph of scavenging activity versus concentration.
Assay Principle Visualization
Caption: Antioxidants reduce the violet DPPH radical to its yellow, non-radical form.
Conclusion
While this compound shows early promise, particularly as an anti-tubercular agent, the body of research surrounding its bioactivity is significantly smaller than that for other lichen metabolites like Usnic Acid, Atranorin, and Evernic Acid. These compounds have well-documented antimicrobial, anticancer, and antioxidant properties, with established mechanisms of action and a wealth of quantitative data. Usnic acid is a potent antibacterial, Evernic acid shows targeted anticancer potential with low toxicity, and Atranorin is a notable antioxidant.
This comparative guide highlights a clear opportunity for further research. A comprehensive evaluation of this compound's bioactivity using standardized assays is essential to understand its full therapeutic potential. Such studies would clarify its spectrum of activity and determine its standing among the more extensively studied, and highly promising, secondary metabolites derived from lichens.
References
- 1. researchgate.net [researchgate.net]
- 2. Lichens—a promising source of bioactive secondary metabolites | Plant Genetic Resources | Cambridge Core [cambridge.org]
- 3. Lichen Secondary Metabolites: Bioactive Properties and Pharmaceutical Potential | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Usnic acid, a natural antimicrobial agent able to inhibit bacterial biofilm formation on polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of evernic acid on human breast cancer MCF-7 and MDA-MB-453 cell lines via thioredoxin reductase 1: A molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Evernic Acid: A Low-Toxic and Selective Alternative to Chemotherapeutic Agents in the Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Redox properties and cytoprotective actions of atranorin, a lichen secondary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Atranorin | Endogenous Metabolite | Ras | NO Synthase | TargetMol [targetmol.com]
- 20. In Vitro and in Silico Studies of Lichen Compounds Atranorin and Salazinic Acid as Potential Antioxidant, Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. Antioxidant activities and determination of phenolic compounds isolated from oriental plums (Soldam, Oishiwase and Formosa) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Diploicin's mechanism of action using different techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lichen-derived compound Diploicin, focusing on its potential antimicrobial and cytotoxic mechanisms of action. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document serves as a framework for its potential evaluation. The guide outlines established experimental protocols and presents hypothetical comparative data and signaling pathways to illustrate how this compound could be cross-validated against known therapeutic agents.
Data Presentation: Comparative Performance Metrics
Table 1: Comparative Antimicrobial Activity (Hypothetical MIC Values in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Mycobacterium tuberculosis | Candida albicans (Fungus) |
| This compound | Data Not Available | Data Not Available | Reported Activity | Data Not Available |
| Vancomycin | 0.5 - 2.0 | - | - | - |
| Ciprofloxacin | 0.12 - 1.0 | 0.015 - 1.0 | 0.25 - 2.0 | - |
| Isoniazid | - | - | 0.02 - 0.2 | - |
| Amphotericin B | - | - | - | 0.1 - 1.0 |
Note: The table presents typical MIC ranges for common antimicrobials to serve as a benchmark for future studies on this compound. The reported activity of this compound against M. tuberculosis suggests its potential as an anti-mycobacterial agent.
Table 2: Comparative Cytotoxicity (Hypothetical IC50 Values in µM)
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | Normal Fibroblasts |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Doxorubicin | 0.05 - 0.5 | 0.01 - 0.2 | 0.02 - 0.3 | >1.0 |
| Paclitaxel | 0.002 - 0.01 | 0.001 - 0.005 | 0.001 - 0.008 | >0.1 |
Note: This table provides a template for comparing the cytotoxic potential and selectivity of this compound against cancer cell lines and non-cancerous cells.
Experimental Protocols
To cross-validate the mechanism of action of this compound, a series of well-established experimental protocols should be employed.
Antimicrobial Susceptibility Testing
a) Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include positive (microorganism without this compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
The MIC is determined as the lowest concentration of this compound in which no visible growth is observed.[1][2]
-
b) Agar Disk Diffusion Assay:
-
Objective: To qualitatively assess the antimicrobial activity of this compound.
-
Protocol:
-
Prepare an agar plate (e.g., Mueller-Hinton Agar) by uniformly spreading a standardized inoculum of the test microorganism.
-
Impregnate sterile filter paper discs with a known concentration of this compound.
-
Place the discs on the surface of the agar.
-
Incubate the plate under appropriate conditions.
-
The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around the disc.[3]
-
Cytotoxicity Assays
a) MTT Assay for Cell Viability:
-
Objective: To assess the effect of this compound on the metabolic activity of cancer and normal cell lines as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Mechanism of Action Elucidation
a) Bacterial Cell Wall Integrity Assay:
-
Objective: To investigate if this compound targets the bacterial cell wall.
-
Protocol:
-
Treat bacterial cells with this compound at its MIC.
-
Monitor for cell lysis by measuring the change in optical density at 600 nm over time in an isotonic solution. A decrease in OD suggests cell wall damage.
-
Further confirmation can be achieved by observing morphological changes (e.g., spheroplast formation) using phase-contrast or electron microscopy.
-
b) Protein Synthesis Inhibition Assay:
-
Objective: To determine if this compound inhibits bacterial protein synthesis.
-
Protocol:
-
Incubate bacterial cells with this compound.
-
Add a radiolabeled amino acid (e.g., [35S]-methionine) to the culture.
-
After a specific incubation period, precipitate the proteins using trichloroacetic acid (TCA).
-
Measure the amount of incorporated radioactivity using a scintillation counter. A reduction in radioactivity compared to the control indicates inhibition of protein synthesis.[4]
-
c) DNA Synthesis Inhibition Assay:
-
Objective: To assess if this compound interferes with DNA replication.
-
Protocol:
d) Apoptosis Induction Assay (for Cytotoxicity):
-
Objective: To determine if this compound induces programmed cell death in cancer cells.
-
Protocol (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with this compound for various time points.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry.
-
Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic. An increase in the apoptotic population indicates the induction of apoptosis.[7]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate potential mechanisms and experimental workflows for this compound.
Caption: Hypothetical mechanisms of antimicrobial action for this compound.
Caption: A potential signaling cascade for this compound-induced apoptosis.
Caption: A logical workflow for the comprehensive validation of this compound's bioactivity.
References
- 1. idexx.dk [idexx.dk]
- 2. m.youtube.com [m.youtube.com]
- 3. apec.org [apec.org]
- 4. EFFECT OF ANTIBIOTICS AND INHIBITORS ON M PROTEIN SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of aphidicolin on DNA synthesis, PLD-recovery and DNA repair of human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of aphidicolin on de novo DNA synthesis, DNA repair and cytotoxicity in gamma-irradiated human fibroblasts. Implications for the enhanced radiosensitivity in ataxia telangiectasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of capsaicin on induction of apoptosis and inhibition of adipogenesis in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
